molecular formula C16H19NOS B4014843 (2E)-2-[1-(CYCLOHEXYLAMINO)ETHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

(2E)-2-[1-(CYCLOHEXYLAMINO)ETHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

Cat. No.: B4014843
M. Wt: 273.4 g/mol
InChI Key: KHRNNTWHRRRYPK-UHFFFAOYSA-N
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Description

(2E)-2-[1-(CYCLOHEXYLAMINO)ETHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Properties

IUPAC Name

2-(N-cyclohexyl-C-methylcarbonimidoyl)-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-11(17-12-7-3-2-4-8-12)16-15(18)13-9-5-6-10-14(13)19-16/h5-6,9-10,12,18H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRNNTWHRRRYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1CCCCC1)C2=C(C3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2E)-2-[1-(CYCLOHEXYLAMINO)ETHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can be achieved through several synthetic routes. One common method involves the condensation of 2,3-dihydro-1-benzothiophen-3-one with cyclohexylamine under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

(2E)-2-[1-(CYCLOHEXYLAMINO)ETHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the fully reduced benzothiophene derivative.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexylamino group, allowing for the introduction of different substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.

Scientific Research Applications

(2E)-2-[1-(CYCLOHEXYLAMINO)ETHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2E)-2-[1-(CYCLOHEXYLAMINO)ETHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

(2E)-2-[1-(CYCLOHEXYLAMINO)ETHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can be compared to other benzothiophene derivatives, such as:

    2,3-Dihydro-1-benzothiophen-3-one: Lacks the cyclohexylamino group, making it less versatile in terms of chemical reactivity.

    Cyclohexylamine: While it contains the cyclohexylamino group, it does not have the benzothiophene core, limiting its applications in complex organic synthesis.

The unique combination of the cyclohexylamino group and the dihydrobenzothiophene core in this compound makes it a valuable compound for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-[1-(CYCLOHEXYLAMINO)ETHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
Reactant of Route 2
Reactant of Route 2
(2E)-2-[1-(CYCLOHEXYLAMINO)ETHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

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